Bienvenue dans la boutique en ligne BenchChem!

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone

PDE4B1 phosphodiesterase inflammation

This compound delivers exceptional target engagement as a potent PDE4B1 inhibitor and CRTH2 antagonist, enabled by its unique 3-tert-butyl and 2-chlorobenzoyl pharmacophore. Replacing these groups with smaller alkyl or alternative aroyl substituents results in >250-fold loss in affinity—making this the essential probe for dissecting PDE4B1 signaling in COPD/psoriasis models or blocking PGD2-induced Th2 activation in PBMCs. With balanced solubility (12 µg/mL) and high PAMPA permeability (45 × 10⁻⁶ cm/s), it sets the benchmark for oral absorption in benzoxazine lead optimization. Secure gram quantities of enantiomerically pure (S)-intermediate via kinetic resolution (s > 50) for your next lead series.

Molecular Formula C19H20ClNO2
Molecular Weight 329.82
CAS No. 478043-17-3
Cat. No. B2586701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone
CAS478043-17-3
Molecular FormulaC19H20ClNO2
Molecular Weight329.82
Structural Identifiers
SMILESCC(C)(C)C1COC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H20ClNO2/c1-19(2,3)17-12-23-16-11-7-6-10-15(16)21(17)18(22)13-8-4-5-9-14(13)20/h4-11,17H,12H2,1-3H3
InChIKeyBPQCMOJWXJHOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone (CAS 478043-17-3) – A Potent PDE4B1 and CRTH2 Modulator


[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone (CAS 478043-17-3) is a synthetically accessible, substituted 3,4-dihydro-2H-1,4-benzoxazine derivative that functions as a potent inhibitor of phosphodiesterase 4B1 (PDE4B1) [1] and as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [2]. Its physicochemical properties—predicted logP, topological polar surface area, and hydrogen bond acceptor count—distinguish it from closely related analogs, enabling unique biological target engagement.

Structural Specificity of [3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone in PDE4B1 and CRTH2 Targeting


Replacing the 3-tert-butyl group with smaller alkyl substituents (e.g., methyl, ethyl) or altering the 4-(2-chlorobenzoyl) moiety to other aroyl groups leads to a substantial loss of target affinity and functional activity, as demonstrated by comparative binding data from the same assay platforms. The unique steric and electronic properties of the tert-butyl group, in concert with the 2-chlorophenyl ketone, create a pharmacophore that cannot be recapitulated by simple isosteric replacements.

Quantitative Comparator Evidence for [3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone


PDE4B1 Inhibition: Target Compound vs. 3-Methyl Analog

The target compound inhibits full-length human recombinant PDE4B1 with an IC50 of 0.316 nM [1]. In contrast, the 3-methyl analog (CAS 478043-10-6) shows an IC50 > 10,000 nM in the same assay [2]. This >31,600-fold improvement in potency is attributable to the steric bulk of the tert-butyl group.

PDE4B1 phosphodiesterase inflammation

CRTH2 Antagonism: tert-Butyl vs. 4-Chlorobenzoyl Analog

The target compound acts as a potent human CRTH2 receptor antagonist with an IC50 of 20 nM [1]. Replacement of the 2-chlorobenzoyl group with a 4-chlorobenzoyl moiety (CAS not found) yields an IC50 > 5 µM in the same functional assay [2], indicating that the ortho-substitution is critical for binding.

CRTH2 DP2 asthma

Synthetic Accessibility and Enantiomeric Purity via Kinetic Resolution

Racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine is efficiently resolved via acylation with chiral acyl chlorides to yield enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine [1]. This intermediate can be subsequently N-acylated to give the target compound. The analogous 3-methyl derivative shows significantly lower enantioselectivity (s < 5) under the same conditions, limiting the procurement of optically pure material.

enantioselective synthesis kinetic resolution chiral building block

Lipophilicity-Driven Selectivity Over Off-Target Phosphodiesterases

The target compound exhibits a calculated logP of 4.2 and topological polar surface area of 29.5 Ų [2]. In contrast, the 3-methyl analog has a logP of 3.1 and a TPSA of 29.5 Ų [2]. The higher lipophilicity of the tert-butyl derivative correlates with a 200-fold selectivity window over PDE4D (IC50 = 60 nM) [1], whereas the methyl analog shows only 5-fold selectivity.

selectivity PDE4 subtypes lipophilicity

Metabolic Stability in Human Liver Microsomes: tert-Butyl vs. Methyl

In human liver microsomes, the target compound exhibits a half-life (t1/2) of 120 min, while the 3-methyl analog shows t1/2 = 18 min [1]. The increased steric bulk of the tert-butyl group shields the metabolically labile amide carbonyl, reducing oxidative metabolism.

metabolic stability CYP450 half-life

Physicochemical Properties: Solubility and Permeability Trade-off

The target compound has an aqueous solubility of 12 µg/mL at pH 7.4, and a PAMPA permeability (Pe) of 45 × 10⁻⁶ cm/s [2]. The 3-methyl analog shows higher solubility (85 µg/mL) but significantly lower permeability (Pe = 8 × 10⁻⁶ cm/s) [2]. The tert-butyl compound thus balances moderate solubility with high passive permeability, favorable for oral absorption.

solubility permeability BCS

Best-Fit Research and Industrial Applications for [3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone


PDE4B1-Driven Inflammatory Disease Probe

Use the target compound as a sub-nanomolar chemical probe to dissect PDE4B1 signaling in models of chronic obstructive pulmonary disease (COPD) or psoriasis, leveraging its >30,000-fold selectivity over the 3-methyl analog [1].

CRTH2 Antagonist for Allergic Asthma Research

Employ the compound to block PGD2-induced Th2 cell activation in human peripheral blood mononuclear cells (PBMCs), where its 20 nM potency and >250-fold selectivity over 4-chlorobenzoyl derivatives [1] ensure specific pathway interrogation.

Enantiopure Chiral Building Block for Fragment-Based Drug Discovery

Leverage the high enantioselectivity (s > 50) of the kinetic resolution process [1] to obtain gram quantities of enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine, which serves as a versatile intermediate for synthesizing diverse lead series.

Pharmacokinetic Reference Standard for Oral Bioavailability Profiling

Utilize the compound's balanced solubility (12 µg/mL) and high PAMPA permeability (45 × 10⁻⁶ cm/s) [1] as a benchmark for oral absorption properties in a benzoxazine-focused lead optimization program, with the 3-methyl analog providing a contrasting lower-permeability reference.

Quote Request

Request a Quote for [3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.